molecular formula C15H29N B1460805 (4-Tert-butyl-cyclohexyl)-cyclopentyl-amine CAS No. 859520-79-9

(4-Tert-butyl-cyclohexyl)-cyclopentyl-amine

Cat. No. B1460805
CAS RN: 859520-79-9
M. Wt: 223.4 g/mol
InChI Key: PNAAIDUTDBAVFF-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate exists in cis and trans forms . It has been evaluated as a fragrance ingredient and its toxicologic and dermatological analysis has been reported . The trans-isomer has a rich, woody odor, while the odor of the cis-isomer is more intense and more floral .


Synthesis Analysis

There is a project that evaluates the stereochemistry of the oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone . In this project, the commercially available 4-tert-butylcyclohexanol, which is a mixture of the cis and trans stereoisomers, is oxidized .


Molecular Structure Analysis

The molecular formula of 4-tert-Butylcyclohexyl acetate is C12H22O2 . Its molecular weight is 198.30 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The oxidation of a secondary alcohol to a ketone is explored using an oxidizing reagent, sodium hypochlorite . Sodium hypochlorite is prepared commercially by passing chlorine gas through a solution of aqueous sodium hydroxide .


Physical And Chemical Properties Analysis

4-tert-Butylcyclohexyl acetate has a refractive index of n20/D 1.452 (lit.) . It has a boiling point of 228-230 °C/25 mmHg (lit.) . Its density is 0.934 g/mL at 25 °C (lit.) .

Mechanism of Action

The mechanism by which the oxidation-reduction interconversion of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone occurs is a single step concerted reaction with one transition state .

Safety and Hazards

4-tert-Butylcyclohexyl acetate may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

There is a continuous-flow biocatalytic process for the synthesis of the best stereo-isomers of the commercial fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate) . This process is based on the combination of in-line enzymatic steps with in-line work-up .

properties

IUPAC Name

4-tert-butyl-N-cyclopentylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N/c1-15(2,3)12-8-10-14(11-9-12)16-13-6-4-5-7-13/h12-14,16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAAIDUTDBAVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butyl-cyclohexyl)-cyclopentyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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